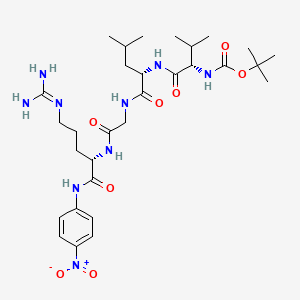
(R)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray diffraction, NMR spectroscopy, and molecular modeling are used to determine the 3D structure of a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, pKa, etc. Various analytical techniques are used for this purpose .Aplicaciones Científicas De Investigación
Dopamine Receptor Binding Studies
Research by Ghosh et al. (2010) explored the binding affinity of various analogues of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol to dopamine D(2)/D(3) receptors. They focused on hydrophobic and heteroaromatic substitutions in the piperazine ring of this compound. Their findings indicated the importance of the spatial relationship between the N-atom of the ligand and the binding pocket determinants in D(2)/D(3) receptors (Ghosh et al., 2010).
Excitatory Amino Acid Transporter Inhibition
Erichsen et al. (2010) investigated a derivative of (R)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-ol, specifically 2-amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (UCPH-101), for its role as an excitatory amino acid transporter (EAAT1) inhibitor. This research provides insight into the potential role of similar compounds in neurotransmitter regulation (Erichsen et al., 2010).
Beta-Adrenoceptor Activity
Miyake et al. (1977) synthesized a series of derivatives related to (R)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-ol and found that these compounds exhibited potent β-adrenoceptor agonistic activity. This suggests a potential application in cardiovascular pharmacology (Miyake et al., 1977).
Anaerobic Biodegradation of Polycyclic Aromatic Hydrocarbons
Zhang et al. (2004) studied the anaerobic degradation of naphthalene, identifying metabolites such as 5,6,7,8-tetrahydro-2-naphthoic acid. Understanding the biodegradation pathway of such compounds is essential for environmental remediation and pollution control (Zhang et al., 2004).
Vasodilating and Beta-Blocking Activity
In cardiovascular research, Miyake et al. (1983) synthesized derivatives of (R)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-ol and assessed their vasodilating and β-blocking activities. This indicates potential applications in managing cardiovascular diseases (Miyake et al., 1983).
Synthesis of Amino Tetralins
Aaseng & Gautun (2010) described the total synthesis of hydrochloride salts of (2S)-2-amino-7-methoxytetralin and (2S)-2-amino-6-fluoro-7-methoxytetralin from a common aziridine, which shares a structural similarity with (R)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-ol. Such syntheses are crucial for developing new pharmacological agents (Aaseng & Gautun, 2010).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(7R)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h2,4,6,9,12H,1,3,5,11H2;1H/t9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYNMFGNMGTBIL-SBSPUUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@@H]1N)C=C(C=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromopyrazolo[1,5-A]pyrazine](/img/structure/B1374298.png)





![4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline](/img/structure/B1374305.png)


